3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)piperidin-1-yl]-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-9-11(10-18)3-4-13(14)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUBXCCWSHQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Nucleophilic Substitution Approach
Method Overview:
This approach involves nucleophilic aromatic substitution (SNAr) of a suitably activated aromatic precursor, such as 4-fluoro-3-nitrobenzaldehyde, with a piperidine derivative bearing a dimethylamino group. The electronic activation by the nitro group facilitates substitution at the para position relative to the aldehyde.
- Starting Material: 4-fluoro-3-nitrobenzaldehyde (or similar derivatives).
- Nucleophile: 4-(Dimethylamino)piperidine, prepared by methylation of piperidine or directly synthesized as a nucleophilic amine.
- Reaction Conditions: Typically conducted at ambient or slightly elevated temperatures (~25–100°C) in polar aprotic solvents such as acetonitrile or ethanol. The presence of a base like potassium carbonate or sodium hydride can facilitate the displacement.
Reaction Scheme:
$$ \text{4-fluoro-3-nitrobenzaldehyde} + \text{4-(Dimethylamino)piperidine} \xrightarrow{\text{SNAr}} \text{3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde} $$
- Good yields reported (33–100%) depending on reaction parameters.
- Purification via column chromatography or recrystallization.
Reductive Amination and Functionalization
Method Overview:
In some cases, the aldehyde group can be introduced through reductive amination of suitable precursors, such as 4-nitrobenzaldehyde, with dimethylamino-functionalized amines, followed by cyclization or further modifications.
- Step 1: Condensation of 4-nitrobenzaldehyde with N,N-dimethylpiperidine or derivatives under mild acidic conditions to form imines or Schiff bases.
- Step 2: Reduction using sodium borohydride or similar reducing agents to stabilize the aldehyde functionality.
- Step 3: Final purification involves chromatography and recrystallization.
Note:
This method is less direct but allows for more complex functionalization, especially when introducing substituents on the piperidine ring.
Synthesis via Aryne Intermediates
Method Overview:
A novel approach involves generating aryne intermediates from benzene precursors, which then undergo nucleophilic attack by hydrazones or amines, leading to aromatic substitution and subsequent cyclization to form the target aldehyde.
- Benzaldehyde N,N-dimethylhydrazones react with aryne precursors in the presence of cesium fluoride, leading to the formation of the desired nitrobenzaldehyde derivatives with dimethylamino substitutions.
- This method allows regioselective substitution and can be optimized for high yields.
- Use of aryne precursors like trimethylsilyl triflates, cesium fluoride, in acetonitrile at elevated temperatures (~65°C).
- Yields reported up to 76% for specific derivatives.
Functionalization via Mannich Reaction
Method Overview:
The Mannich reaction offers a route to introduce aminoalkyl groups onto aromatic rings, including the piperidine moiety, by reacting formaldehyde, amines, and aromatic compounds.
- Starting from 4-hydroxyquinolines or benzaldehyde derivatives, formaldehyde and piperidine are reacted under acidic or basic conditions to form aminoalkylated aromatic compounds.
Application to Target Compound:
- This approach can be adapted to synthesize the piperidinyl amino derivatives, which are then oxidized or further functionalized to introduce the aldehyde group at the para position.
Data Table Summarizing Key Methods
Notes on Reaction Optimization and Purification
- Reaction Temperature: Elevated temperatures (up to 100°C) improve aromatic substitution efficiency.
- Solvent Choice: Polar aprotic solvents like acetonitrile or dichloromethane enhance nucleophilic attack.
- Purification Techniques: Column chromatography on silica gel, recrystallization, and preparative HPLC are commonly employed to isolate high-purity products.
- Characterization: Confirmed via NMR (¹H, ¹³C), HRMS, and IR spectroscopy.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aldehyde group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are commonly employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Research: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modulation of neurotransmitter activity or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 57–77 Series
The compound belongs to a series of 21 derivatives (compounds 57–77) synthesized by varying the amine component in the nucleophilic substitution step. Key structural analogues include:
| Compound ID | Amine Component | Key Structural Differences | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 63 (Current Compound) | 4-(Dimethylamino)piperidine | Nitro group at position 4; dimethylamino substitution on piperidine | 20 | 95 |
| Hypothetical Analogue 1 | Piperidine (unmodified) | Lacks dimethylamino group on piperidine | N/A | N/A |
| Hypothetical Analogue 2 | 4-Aminopiperidine | Replaces dimethylamino with primary amine | N/A | N/A |
Key Observations :
- The nitro group at position 4 introduces strong electron-withdrawing effects, stabilizing the aldehyde moiety and influencing binding affinity in PPIs .
Physicochemical and Spectroscopic Comparisons
- Solubility : The formate salt form of the compound improves aqueous solubility compared to freebase analogues, a critical factor for in vitro assays .
- Spectroscopic Signatures: The aldehyde proton ($ \delta $ 10.02 ppm) is a diagnostic marker distinct from ketone or ester-containing analogues. The formate proton ($ \delta $ 8.47 ppm) in the salt form is absent in neutral analogues, aiding in structural confirmation .
Functional Comparisons in PPI Stabilization
- Electrostatic Interactions: The dimethylamino group may engage in cation-$\pi$ interactions with aromatic protein residues, analogous to 4-aminopyridine derivatives in kinase inhibitors .
- Conformational Flexibility: The piperidine ring’s chair conformation (evidenced by $^1$H NMR coupling constants) allows optimal positioning for binding, contrasting with rigid bicyclic amines (e.g., decahydroquinoline), which may reduce adaptability .
Research Findings and Limitations
- Synthetic Challenges : The 20% yield highlights difficulties in optimizing reactions for sterically hindered amines, a common issue in piperidine-functionalized benzaldehydes .
- Computational Predictions : Molecular docking programs like GOLD (Genetic Optimisation for Ligand Docking) could model interactions of this compound with PPIs, though validation against experimental data is needed .
Biological Activity
Overview
3-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde is an organic compound notable for its structural features, including a piperidine ring and a nitrobenzaldehyde moiety. It has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dimethylamino Group : This is generally accomplished via nucleophilic substitution reactions.
- Attachment of the Nitrobenzaldehyde Moiety : The final step involves coupling the nitrobenzaldehyde with the piperidine derivative.
The synthesis process can be optimized for yield and purity using various catalysts and controlled reaction conditions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate neurotransmitter activity or inhibit certain enzymes, which could lead to various pharmacological effects.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, in a study involving derivatives with similar structures, some exhibited IC50 values as low as 0.70 μM against leukemia cell lines such as HL60 and K562 .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HL60 | 0.70 ± 0.14 |
| Compound B | K562 | 1.25 ± 0.35 |
| Compound C | HEL | 1.05 ± 0.35 |
This data suggests that modifications in the structure can significantly influence the anticancer properties of compounds within this class.
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects, likely due to its ability to interact with neurotransmitter systems. The dimethylamino group may enhance lipophilicity, allowing better penetration through biological membranes, which is crucial for central nervous system (CNS) activity.
Case Studies
- Cytotoxicity in Leukemia Models : A study evaluated various derivatives including those related to this compound in leukemia models, demonstrating notable cytotoxic effects with selectivity indices indicating lower toxicity to normal cells compared to cancer cells .
- Enzyme Inhibition Studies : Another investigation focused on enzyme inhibition mechanisms where similar compounds were shown to effectively inhibit certain kinases involved in cancer progression, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 3-(4-(dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-nitrobenzaldehyde derivatives and 4-(dimethylamino)piperidine. reports a 20% yield after purification by reversed-phase chromatography, attributed to competing side reactions (e.g., nitro group reduction or aldehyde oxidation). Optimization strategies include:
- Temperature control : Maintaining ≤25°C to minimize side reactions.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Purification : Employing UHPLC-MS for rapid separation of intermediates .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- UHPLC-MS : Confirms molecular weight (observed m/z 278 [M+H]+, matching C14H19N3O3) and purity (>95%) .
- <sup>1</sup>H NMR : Key signals include δ 10.02 (aldehyde proton), 8.47 (formate proton), and 2.53 ppm (N,N-dimethyl group) .
- <sup>13</sup>C NMR : Peaks at δ 190.46 (aldehyde carbon) and 61.31 ppm (piperidine C-N) confirm regiochemistry .
Q. What stability considerations are critical for handling this compound in aqueous formulations?
- Methodological Answer :
- pH Sensitivity : Stability decreases in alkaline conditions due to aldehyde group reactivity. and highlight aqueous formulations buffered at pH 4.0–6.0 to prevent degradation.
- Light Sensitivity : Nitro groups are prone to photolytic reduction; storage in amber vials is recommended .
Advanced Research Questions
Q. How does this compound stabilize protein-protein interactions (PPIs), and what experimental models validate this role?
- Methodological Answer :
- Mechanistic Insight : The dimethylamino-piperidine moiety acts as a hydrogen-bond acceptor, while the nitrobenzaldehyde group induces conformational changes in target proteins. describes fragment-based screening using surface plasmon resonance (SPR) to quantify binding affinities (Kd values).
- Validation : Co-crystallization studies with target proteins (e.g., PD-1/PD-L1) and cellular assays (e.g., luciferase reporter systems) confirm PPI stabilization .
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., reports IC50 values in kinase inhibition assays, while uses PPIs). Discrepancies may arise from target specificity or cell-line variability.
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal methods (e.g., isothermal titration calorimetry) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Pharmacokinetics : suggests using xenograft mouse models with LC-MS/MS quantification of plasma and tissue concentrations. Key parameters include t1/2 (half-life) and bioavailability.
- Toxicity : Assess hepatotoxicity via serum ALT/AST levels and histopathology in repeat-dose studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
